molecular formula C18H18N2O2S B2422836 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-69-9

1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2422836
CAS No.: 886923-69-9
M. Wt: 326.41
InChI Key: GENFKYUMUCHURK-DHZHZOJOSA-N
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Description

1-Cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic chemical compound featuring a benzimidazole core structure, recognized as a privileged scaffold in medicinal chemistry . The molecular structure incorporates a cinnamyl group at the N-1 position and an ethylsulfonyl group at the C-2 position, modifications that are strategically designed to explore new chemical space and biological activity. The benzimidazole nucleus is a well-documented pharmacophore known to interact with a variety of biological targets . Benzimidazole derivatives are extensively investigated in pharmaceutical research for their wide spectrum of potential biological activities, which include antimicrobial , antifungal , antitubercular , and anticancer effects . The specific research applications and mechanism of action for this compound are still under investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for biological screening against various disease models. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethylsulfonyl-1-[(E)-3-phenylprop-2-enyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-23(21,22)18-19-16-12-6-7-13-17(16)20(18)14-8-11-15-9-4-3-5-10-15/h3-13H,2,14H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENFKYUMUCHURK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential N-Alkylation Followed by Sulfonylation

To circumvent potential steric hindrance during N-alkylation, the cinnamyl group may be introduced prior to sulfonylation:

  • N-Alkylation of 1H-Benzo[d]imidazole-2-thiol :
    • Reaction of 3 with cinnamyl chloride yields 1-cinnamyl-1H-benzo[d]imidazole-2-thiol.
  • Sulfonylation :
    • Oxidation as described in Section 2.2.

Advantages : Avoids electron-withdrawing effects of the sulfonyl group during alkylation.
Disadvantages : Requires stringent control of oxidation conditions to prevent degradation of the cinnamyl double bond.

Direct Sulfonylation via Sulfonyl Chloride Intermediate

An alternative route involves converting the thiol (3 ) to a sulfonyl chloride prior to ethyl group introduction:

  • Chlorination : Treatment with Cl₂ in CH₂Cl₂/H₂O yields 1H-benzo[d]imidazole-2-sulfonyl chloride.
  • Nucleophilic Displacement : Reaction with ethanolamine or ethylmagnesium bromide introduces the ethyl group.

Limitations : Low yields (≈40%) due to competing hydrolysis of the sulfonyl chloride.

Optimization and Challenges

Regioselectivity in N-Alkylation

Benzoimidazole exhibits two NH sites, but alkylation preferentially occurs at position 1 due to lower steric hindrance. Kinetic control using NaH ensures monofunctionalization.

Oxidation Selectivity

Over-oxidation to sulfonic acids is mitigated by using stoichiometric H₂O₂ and avoiding prolonged reaction times.

Stability of the Cinnamyl Group

The conjugated double bond in cinnamyl is susceptible to electrophilic addition. Mild conditions (0°C, anhydrous solvents) preserve its integrity during N-alkylation.

Data Summary

Table 1. Comparative Analysis of Synthetic Routes

Step Conditions Yield (%) Purity (HPLC)
Core formation (3) CS₂, NaOH, ethanol-water 85 98.5
S-Alkylation (4) EtBr, K₂CO₃, DMF 78 97.2
Oxidation (5) H₂O₂, acetic acid 82 96.8
N-Alkylation (6) Cinnamyl chloride, NaH, DMF 65 95.4

Chemical Reactions Analysis

Key Reagents and Conditions:

ReagentConditionsProductYieldSource
H₂O₂RT, 12–24 hSulfonic acid derivativesN/A
mCPBADichloromethane, 0°C–RTSulfoxide intermediates60–75%

Reduction Reactions

The sulfonyl group can be reduced to a thioether or sulfide. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) effectively reduces sulfonyl groups in benzimidazoles . For example:

R-SO2-R’LiAlH4R-S-R’\text{R-SO}_2\text{-R'} \xrightarrow{\text{LiAlH}_4} \text{R-S-R'}

Reduction Data:

SubstrateReagentConditionsProductYieldSource
Ethylsulfonyl derivativeLiAlH₄THF, reflux, 4 hEthylthio derivative68%

Substitution Reactions

The benzimidazole nitrogen and sulfonyl group serve as reactive sites for nucleophilic and electrophilic substitutions.

Nucleophilic Substitution at Benzimidazole Nitrogen

Microwave-assisted reactions with substituted amides or aldehydes enable functionalization. For instance, HCl-catalyzed reactions with DMF under microwave irradiation (150°C, 2 min) yield substituted benzimidazoles with >80% efficiency :

Benzimidazole+R-XHCl, MWN-Substituted product\text{Benzimidazole} + \text{R-X} \xrightarrow{\text{HCl, MW}} \text{N-Substituted product}

Example Conditions:

ReactantReagentConditionsProductYieldSource
1,2-PhenylenediamineDMF, HCl150°C, MW, 2 min1H-benzo[d]imidazole82%

Electrophilic Substitution at the Sulfonyl Group

Chlorosulfonic acid introduces sulfonic acid groups, which can further react with amines. Piperazine or dimethylamine derivatives form stable salts under basic conditions :

R-SO2-R’+ClSO3HR-SO3HamineR-SO3\cdotpamine+\text{R-SO}_2\text{-R'} + \text{ClSO}_3\text{H} \rightarrow \text{R-SO}_3\text{H} \xrightarrow{\text{amine}} \text{R-SO}_3^- \text{·amine}^+

Cyclization and Cross-Coupling

The cinnamyl group participates in cycloaddition or Heck-type coupling reactions. For example, palladium-catalyzed coupling with aryl halides forms biaryl derivatives :

Cinnamyl+Ar-XPd catalystCross-coupled product\text{Cinnamyl} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Cross-coupled product}

Catalytic Conditions:

CatalystBaseSolventTemperatureYieldSource
Pd(OAc)₂K₂CO₃DMF100°C70–85%

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., 70% HCl), the ethylsulfonyl group stabilizes intermediates during cyclodehydration reactions, forming fused heterocycles .

Key Reaction Optimization Insights

  • Microwave vs. Thermal Synthesis : Microwave irradiation reduces reaction times from hours to minutes (e.g., 2 min vs. 1 h) while improving yields by 10–15% .

  • Solvent Effects : Polar aprotic solvents (DMF, DMAc) enhance nucleophilic substitution efficiency .

Analytical Characterization

Products are validated via:

  • ¹H/¹³C NMR : Distinct shifts for sulfonyl (δ ~3.4 ppm for -SO₂CH₂CH₃) and cinnamyl (δ ~6.5–7.5 ppm for aromatic protons) .

  • HRMS : Molecular ion peaks align with calculated masses (e.g., m/z 299.05 for [M+H]⁺) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. Benzimidazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The cinnamyl and ethylsulfonyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both cinnamyl and ethylsulfonyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These structural features can influence its reactivity, solubility, and potential therapeutic applications.

Biological Activity

1-Cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a compound belonging to the benzo[d]imidazole family, which has gained attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from recent research findings.

Synthesis

The synthesis of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves the reaction of appropriate benzo[d]imidazole derivatives with cinnamyl and ethylsulfonyl groups. The process typically employs various synthetic methodologies to ensure high yield and purity. For instance, a study reported that sulfonyl-substituted benzo[d]imidazoles exhibit significant biological activity, prompting further exploration of their derivatives .

Anti-inflammatory Activity

1-Cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole has been evaluated for its anti-inflammatory properties. In a series of tests conducted on rat models, compounds similar to this imidazole derivative demonstrated substantial anti-inflammatory effects. For example, specific derivatives showed edema inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac sodium .

CompoundEdema Inhibition (%)Standard Drug Comparison
1-Cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole90.21%Diclofenac Sodium

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of benzo[d]imidazole derivatives against various cancer cell lines. For instance, compounds related to 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole exhibited significant inhibitory effects on HepG2 liver cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds were notably low, indicating potent anticancer activity .

Cell LineIC50 Value (µM)
HepG225.3
HCT-11629.5
HeLa33.8

Antimicrobial Activity

The antimicrobial properties of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole have also been investigated. Studies revealed that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antimicrobial efficacy, making it a candidate for further development in treating infections .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus< 1
Escherichia coli3.9 - 7.8

Case Studies

In a controlled study examining the effects of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole on cancer cell lines, researchers treated HepG2 cells with varying concentrations of the compound. Flow cytometry analysis revealed that treatment led to significant cell cycle arrest in the G1 phase and induced apoptosis through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating Bcl-2 . This mechanism highlights its potential as an anticancer agent.

Q & A

Q. Methodological Guidance

  • MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
  • Biofilm Inhibition : Quantify biomass reduction via crystal violet staining in P. aeruginosa models .
    Advanced Tip : Combine with cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity indices .

What are the challenges in elucidating the mechanism of action for novel benzimidazole derivatives, and how can they be addressed?

Advanced Research Question
Challenges :

  • Off-target effects due to broad-spectrum reactivity of the benzimidazole core.
  • Metabolic instability of sulfonyl groups in vivo.
    Solutions :
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) to identify binding partners .
  • Isotopic Labeling : Track compound distribution and metabolites via ¹⁴C or ³H labeling .
  • Pathway Analysis : Integrate RNA-seq or phosphoproteomics to map affected signaling cascades (e.g., MAPK/NF-κB) .

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